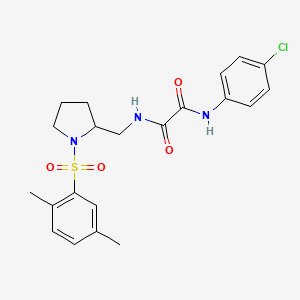

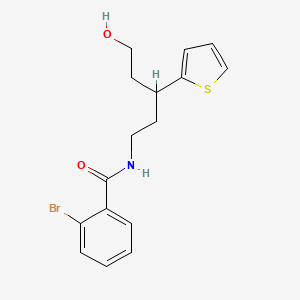

![molecular formula C24H31N5O2 B2610359 N-(环丙基甲基)-6-[(3S)-3-羟基-1-吡咯烷基]-2-[(3S)-3-苯基-1-哌啶基]-4-嘧啶甲酰胺 CAS No. 2393840-15-6](/img/structure/B2610359.png)

N-(环丙基甲基)-6-[(3S)-3-羟基-1-吡咯烷基]-2-[(3S)-3-苯基-1-哌啶基]-4-嘧啶甲酰胺

描述

LEI-401 is an inhibitor of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD; IC50 = 0.86 µM in HEK293T cell membranes expressing the recombinant human enzyme). It is selective for NAPE-PLD over human cannabinoid (CB) receptor 1 (CB1), CB2, type IVE phospholipase A2, monoacylglycerol lipase (MAGL), and diacylglycerol lipase α (DAGLα), as well as mouse DAGLα, DAGLβ, fatty acid amide hydrolase (FAAH), and α/β-hydrolase domain-containing protein 6 (ABHD6), at 10 µM. LEI-401 (10 µM) reduces levels of a variety of N-acylethanolamines (NAEs), including N-palmitoylethanolamine (PEA), N-oleoylethanolamine (OEA), and N-arachidonoylethanolamine (AEA; ), in Neuro2a cells. It impairs fear extinction in a cued fear conditioning test in mice when administered at a dose of 30 mg/kg.

科学研究应用

合成和抗炎活性

用吡咯烷和邻苯二甲酰亚胺合成的化合物在角叉菜胶诱导的大鼠足爪水肿中表现出有效的抗炎活性,展示了类似结构在开发抗炎剂中的用途 (Rajasekaran、Sivakumar 和 Jayakar,1999 年)。

抗菌剂

对具有与本化合物相同的结构主题的 1-环丙基和 1-乙基-6-氟-1,4-二氢-4-氧代-1,8-萘啶-3-羧酸衍生物的研究显示出作为有效抗菌剂的潜力,表明此类化合物具有更广泛的抗菌潜力 (Miyamoto、Egawa、Shibamori 和 Matsuraoto,1987 年)。

拓扑异构酶 II 抑制

已研究与查询结构相关的化合物抑制哺乳动物拓扑异构酶 II 的能力,拓扑异构酶 II 是 DNA 复制和细胞分裂中的关键酶,突出了癌症治疗应用的潜力 (Wentland、Lesher、Reuman、Gruett、Singh、Aldous、Dorff、Rake 和 Coughlin,1993 年)。

镇痛和抗帕金森活性

由 2-氯-6-乙氧基-4-乙酰基吡啶合成的硫代嘧啶、吡喃、吡唑啉和噻唑并吡啶衍生物的合成和评估显示出良好的镇痛和抗帕金森活性,突出了具有相似结构的化合物在治疗疼痛和帕金森氏症中的治疗潜力 (Amr、Maigali 和 Abdulla,2008 年)。

作用机制

Target of Action

LEI-401, also known as CID 145998143, N-(cyclopropylmethyl)-6-[(3S)-3-hydroxypyrrolidin-1-yl]-2-[(3S)-3-phenylpiperidin-1-yl]pyrimidine-4-carboxamide, or N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide, primarily targets the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) in the central nervous system .

Mode of Action

LEI-401 interacts with its target, NAPE-PLD, by inhibiting its activity. This inhibition reduces the levels of N-acylethanolamines (NAEs), including anandamide, in neuronal cells . The compound has been shown to be selective and CNS-active, with an IC50 of 27 nM .

Biochemical Pathways

The inhibition of NAPE-PLD by LEI-401 affects the anandamide biosynthetic pathway. Anandamide is a key lipid that regulates neurotransmission via its interaction with the cannabinoid CB1 receptor and ion channels . By reducing anandamide levels, LEI-401 modulates various physiological processes such as pain, anxiety, appetite, and inflammation .

Pharmacokinetics

The pharmacokinetic properties of LEI-401 have been studied in mice. After oral administration at a dose of 10 mg/kg, the compound showed a half-life (t1/2) of 2.5 hours, a maximum concentration (Cmax) of 1370 ng/mL, a time to reach maximum concentration (tmax) of 2 hours, and an area under the curve (AUClast) of 6760 h*ng/mL .

Result of Action

The inhibition of NAPE-PLD by LEI-401 and the subsequent reduction in anandamide levels result in modulation of various physiological processes. For instance, elevated anandamide levels have been associated with pain reduction . Therefore, the action of LEI-401 could potentially influence pain perception.

属性

IUPAC Name |

N-(cyclopropylmethyl)-6-[(3S)-3-hydroxypyrrolidin-1-yl]-2-[(3S)-3-phenylpiperidin-1-yl]pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O2/c30-20-10-12-28(16-20)22-13-21(23(31)25-14-17-8-9-17)26-24(27-22)29-11-4-7-19(15-29)18-5-2-1-3-6-18/h1-3,5-6,13,17,19-20,30H,4,7-12,14-16H2,(H,25,31)/t19-,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHJYPQZBBHOCC-UXHICEINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC(=CC(=N2)N3CCC(C3)O)C(=O)NCC4CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C2=NC(=CC(=N2)N3CC[C@@H](C3)O)C(=O)NCC4CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

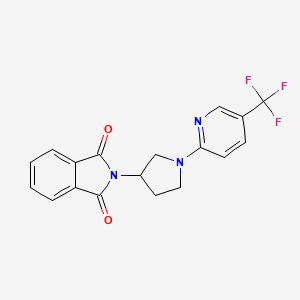

![4-(4-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2610276.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2610284.png)

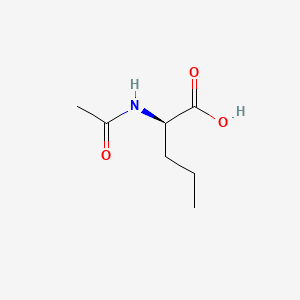

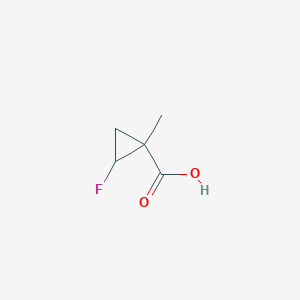

![2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine;hydrochloride](/img/structure/B2610291.png)

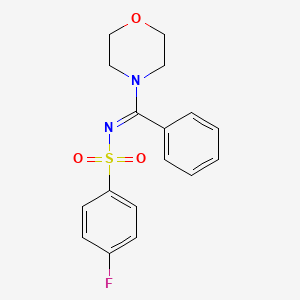

![Benzo[d]thiazol-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2610296.png)

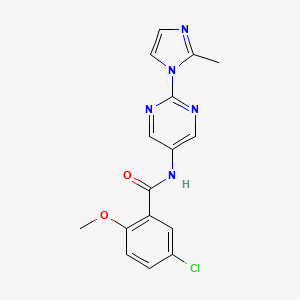

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2610298.png)

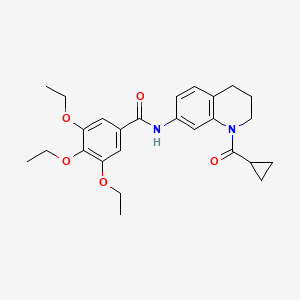

![ethyl 5-amino-1-(5-{[(4-fluorophenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2610299.png)